Cas no 36275-29-3 ((-)-1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one)

(-)-1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one structure
36275-29-3 structure
Product Name:(-)-1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one
CAS No:36275-29-3
MF:C17H20O
MW:240.340105056763
CID:1473433
PubChem ID:5376976
Update Time:2025-04-20

(-)-1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one Chemical and Physical Properties

Names and Identifiers

    • (-)-1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one
    • (-)-1,7,7-Trimethyl-3-(phenylmethylene)bicyclo(2.2.1)heptan-2-one
    • Bicyclo(2.2.1)heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-, (-)-
    • 36275-29-3
    • 3-Benzylidenecamphor
    • 3-Benzylidenecamphor, analytical standard
    • (3Z)-3-Benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one #
    • BENZYLIDENECAMPHOR
    • (3Z)-3-Benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
    • HMS548K14
    • Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-
    • AKOS002162061
    • AKOS016289980
    • SCHEMBL15171
    • STK362920
    • AT-096/06227038
    • 2-Bornanone, 3-benzylidene-
    • 3-Benzylidene-2-bornanone
    • 36065-09-5
    • 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one-3-benzylidene
    • SCHEMBL15614
    • Inchi: 1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/b13-11-
    • InChI Key: OIQXFRANQVWXJF-QBFSEMIESA-N
    • SMILES: O=C1/C(=C\C2C=CC=CC=2)/C2CCC1(C)C2(C)C

Computed Properties

  • Exact Mass: 240.1515
  • Monoisotopic Mass: 240.151415257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
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